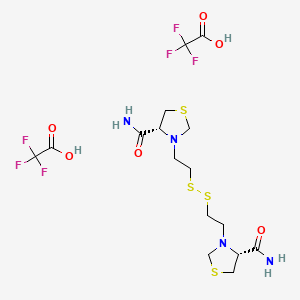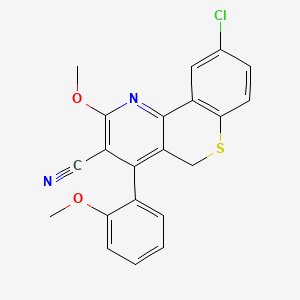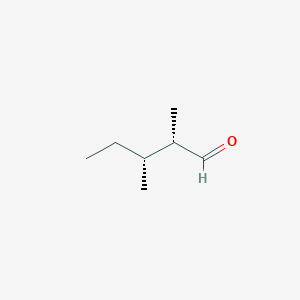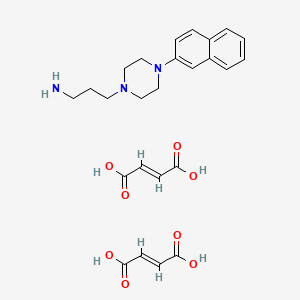
4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon. The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate typically involves the reaction of 2-naphthylamine with piperazine and propanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines and other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce various amines.
Aplicaciones Científicas De Investigación
4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe for investigating cellular mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar naphthalene ring structure and are used in various applications, including as fragrances and in organic synthesis.
9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene: This compound is used in the fabrication of blue OLED devices and shares structural similarities with 4-(2-Naphthalenyl)-1-piperazinepropanamine dimaleate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
57537-05-0 |
|---|---|
Fórmula molecular |
C25H31N3O8 |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;3-(4-naphthalen-2-ylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C17H23N3.2C4H4O4/c18-8-3-9-19-10-12-20(13-11-19)17-7-6-15-4-1-2-5-16(15)14-17;2*5-3(6)1-2-4(7)8/h1-2,4-7,14H,3,8-13,18H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
JSDRLRXDMOIBTC-LVEZLNDCSA-N |
SMILES isomérico |
C1N(CCN(C1)C2=CC3=CC=CC=C3C=C2)CCCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCCN)C2=CC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
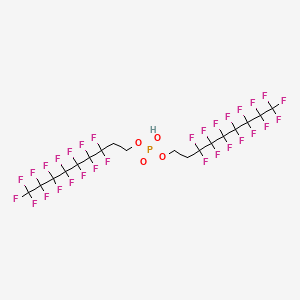
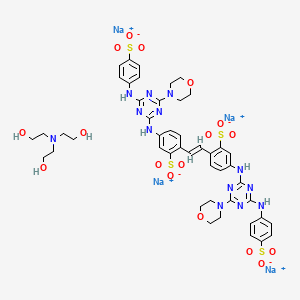

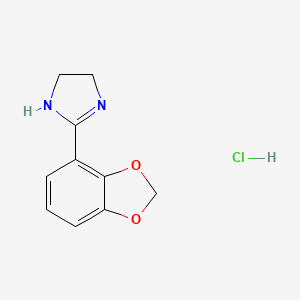
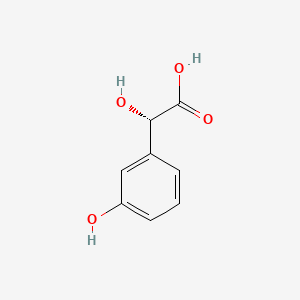
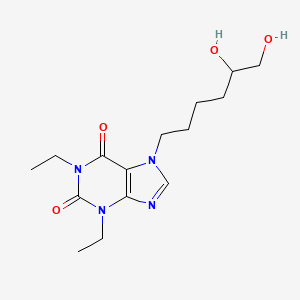
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)
